2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide
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Overview
Description
The compound “2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons and one oxygen and nitrogen . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazolidinone ring, possibly through a cyclization reaction. The cyclopropyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecule contains a cyclopropyl group, which is a three-membered carbon ring, and an oxazolidinone, a five-membered ring with two heteroatoms, oxygen and nitrogen .Chemical Reactions Analysis
As an oxazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would largely depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c10-3-8(13)11-4-7-5-12(6-1-2-6)9(14)15-7/h6-7H,1-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXLYALISVPVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(OC2=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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